

Technical Guide: Spectroscopic and Synthetic Profile of 3-(2,6-Dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

Cat. No.: B3240379

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a representative synthetic protocol for the novel compound **3-(2,6-Dimethylphenoxy)azetidine**. Due to the absence of published experimental data for this specific molecule, this document leverages predictive models and established synthetic methodologies to serve as a valuable resource for researchers interested in its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(2,6-Dimethylphenoxy)azetidine**. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|-----------------------------|
| ~7.00 | t | 1H | Ar-H (para) |
| ~6.90 | d | 2H | Ar-H (meta) |
| ~4.90 | m | 1H | O-CH (azetidine) |
| ~4.00 | t | 2H | CH ₂ (azetidine) |
| ~3.80 | t | 2H | CH ₂ (azetidine) |
| ~2.25 | s | 6H | Ar-CH ₃ |
| ~2.00 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~154.0 | Ar-C (ipso, attached to O) |
| ~130.5 | Ar-C (ortho, attached to CH ₃) |
| ~128.8 | Ar-C (meta) |
| ~124.5 | Ar-C (para) |
| ~70.0 | O-CH (azetidine) |
| ~52.0 | CH ₂ (azetidine) |
| ~16.5 | Ar-CH ₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|-------------------------------|
| ~3350 | N-H Stretch |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1600, 1470 | Aromatic C=C Stretch |
| ~1230 | Aryl-O-C Stretch (asymmetric) |
| ~1100 | C-N Stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |
|-----|--|
| 191 | [M] ⁺ (Molecular Ion) |
| 176 | [M - CH ₃] ⁺ |
| 134 | [M - C ₃ H ₆ N] ⁺ |
| 121 | [C ₈ H ₉ O] ⁺ |
| 57 | [C ₃ H ₅ N] ⁺ |

Experimental Protocols

The synthesis of **3-(2,6-Dimethylphenoxy)azetidine** can be achieved through the nucleophilic substitution of a suitable 3-substituted azetidine with 2,6-dimethylphenol. A common and effective method involves the use of a protected azetidine precursor, such as N-Boc-3-hydroxyazetidine, followed by deprotection.

Synthesis of 3-(2,6-Dimethylphenoxy)azetidine

Step 1: Synthesis of tert-butyl **3-(2,6-dimethylphenoxy)azetidine-1-carboxylate**

- To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 2,6-dimethylphenol (1.2 eq.) in anhydrous toluene (10 mL/mmol of azetidine) is added triphenylphosphine (1.5 eq.).

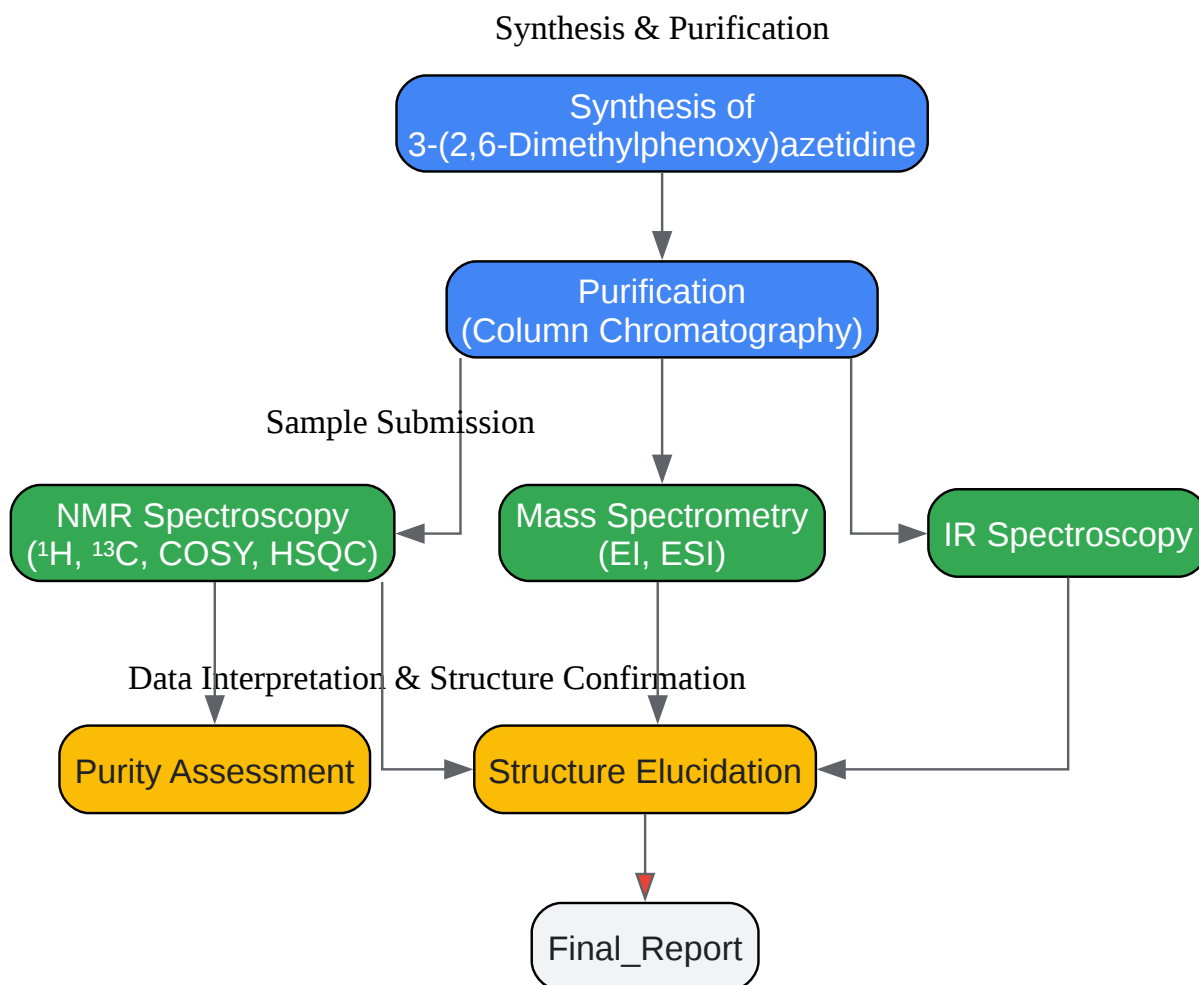
- The mixture is cooled to 0 °C in an ice bath.
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the stirred solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl **3-(2,6-dimethylphenoxy)azetidine-1-carboxylate**.

Step 2: Deprotection to yield **3-(2,6-Dimethylphenoxy)azetidine**

- The purified tert-butyl **3-(2,6-dimethylphenoxy)azetidine-1-carboxylate** (1.0 eq.) is dissolved in a solution of 4M HCl in 1,4-dioxane (10 mL/mmol).
- The solution is stirred at room temperature for 2-4 hours.
- The completion of the deprotection is monitored by TLC.
- The solvent is removed under reduced pressure.
- The resulting hydrochloride salt is neutralized with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with dichloromethane (3 x 20 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford **3-(2,6-Dimethylphenoxy)azetidine**.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the synthesized **3-(2,6-Dimethylphenoxy)azetidine**.



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow for **3-(2,6-Dimethylphenoxy)azetidine**.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of 3-(2,6-Dimethylphenoxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3240379#spectroscopic-data-nmr-ir-ms-for-3-2-6-dimethylphenoxy-azetidine\]](https://www.benchchem.com/product/b3240379#spectroscopic-data-nmr-ir-ms-for-3-2-6-dimethylphenoxy-azetidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com